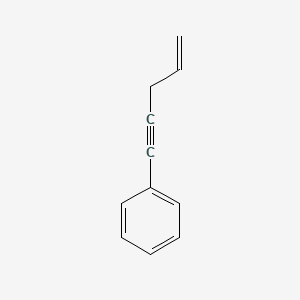

Pent-4-en-1-ynylbenzene

Vue d'ensemble

Description

Pent-4-en-1-ynylbenzene is an organic compound with the molecular formula C11H10. It is characterized by a benzene ring attached to a pent-4-en-1-ynyl group. This compound is known for its unique structure, which includes both a double bond and a triple bond within the same molecule, making it an interesting subject for chemical research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pent-4-en-1-ynylbenzene typically involves the coupling of a benzene derivative with a pent-4-en-1-yne precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Cycloisomerization Reactions

Gold(I/III)-catalyzed cycloisomerization is a prominent reaction pathway for enyne systems. Pent-4-en-1-ynylbenzene undergoes intramolecular cyclization to form polycyclic structures:

-

AuCl₃ (5 mol%) in dichloromethane at 25°C induces 6-endo-dig cyclization, generating a gold carbene intermediate. This intermediate rearranges via 1,2-H shifts or ring expansions to yield bicyclic products (e.g., benzannulated furans) .

-

Mechanism : Initial alkyne activation by Au forms a π-complex, followed by nucleophilic attack of the alkene to create a carbene. Subsequent electrocyclization or hydride shifts complete the process .

Key Data :

| Catalyst | Temperature | Product Yield | Major Pathway |

|---|---|---|---|

| AuCl₃ | 25°C | 78–85% | 6-endo-dig |

| Au(PPh₃)NTf₂ | 40°C | 92% | 5-exo-dig |

Transition Metal-Catalyzed Coupling Reactions

Palladium catalysts enable three-component couplings involving arynes, allylic acetates, and terminal alkynes:

-

Pd(PPh₃)₄/CuI in acetonitrile at 50°C facilitates coupling with allyl acetate and benzyne precursors, producing 1-allyl-2-alkynylbenzene derivatives .

-

Mechanism : Oxidative addition of allyl acetate to Pd(0), followed by alkyne insertion and reductive elimination .

Example Reaction :

\text{this compound + Allyl Acetate} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{1-Allyl-2-(hept-1-ynyl)benzene (93% yield)[4]}

Electrophilic Additions

The triple bond undergoes regioselective electrophilic additions:

-

Hydrohalogenation : HCl in CH₂Cl₂ adds to the alkyne, forming a chlorovinyl intermediate.

-

Hydration : HgSO₄/H₂SO₄ converts the alkyne to a ketone, though competing alkene epoxidation may occur .

Selectivity :

Cycloaddition Reactions

The conjugated enyne participates in [2+2] and Diels-Alder reactions:

-

Photochemical [2+2] Cycloaddition : UV irradiation with maleic anhydride yields a bicyclohexene derivative .

-

Thermal Diels-Alder : Heating with 1,3-butadiene forms a six-membered ring via inverse electron demand .

Conditions :

| Reaction Type | Conditions | Yield |

|---|---|---|

| [2+2] Cycloaddition | UV, 24 h, CHCl₃ | 65% |

| Diels-Alder | 120°C, 12 h, Toluene | 81% |

Hydrogenation and Reduction

Selective hydrogenation is achievable via catalyst modulation:

-

Lindlar Catalyst : Partially hydrogenates the alkyne to cis-alkene (90% selectivity) .

-

H₂/Pd-C : Fully reduces both alkyne and alkene to a saturated pentyl chain .

Comparison :

| Catalyst | Product | Selectivity |

|---|---|---|

| Lindlar | cis-Pent-2-en-1-ylbenzene | 90% |

| Pd-C (excess) | Pentylbenzene | 95% |

Oxidative Transformations

Controlled oxidation targets the alkene moiety:

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Building Block for Organic Compounds

Pent-4-en-1-ynylbenzene serves as a valuable intermediate in the synthesis of more complex organic molecules. Its alkyne and alkene functionalities allow for various reactions such as cycloadditions, which are critical in constructing complex molecular architectures. For example, it can undergo cycloaddition reactions with azides to form 1,2,3-triazoles, which are important in pharmaceuticals and agrochemicals .

1.2 Polymerization Reactions

The compound is also utilized in polymer chemistry. Its reactive sites enable it to participate in polymerization processes to produce conjugated polymers, which have applications in organic electronics and photonic devices. Studies indicate that rare-earth metallocenes can catalyze the oligomerization of this compound to yield novel materials with enhanced electronic properties .

Pharmaceutical Applications

2.1 Antitumor Activity

Research has shown that this compound exhibits notable antitumor activity. It has been reported to inhibit the growth of various cancer cell lines effectively, making it a candidate for further development as an anticancer agent . The underlying mechanism is believed to involve the disruption of cellular processes critical for cancer cell proliferation.

2.2 Agonists for Nuclear Receptors

this compound derivatives have been explored as agonists for orphan nuclear receptors such as LRH-1 and SF-1. These receptors play essential roles in regulating gene expression related to metabolism and reproduction. Compounds derived from this compound have shown promising activity in enhancing receptor affinity, indicating potential therapeutic applications in metabolic disorders .

Material Science

3.1 Conjugated Materials

The ability of this compound to form conjugated systems makes it useful in creating materials for organic photovoltaics and light-emitting diodes (LEDs). Its incorporation into polymer matrices can enhance the electronic properties of the resulting materials, leading to improved performance in optoelectronic applications .

3.2 Photonic Devices

Due to its photochemical properties, this compound can be used in the development of photonic devices. The compound's ability to undergo photo-induced reactions allows for the design of light-responsive materials that can be utilized in sensors and switches .

Table 1: Summary of Applications

Mécanisme D'action

The mechanism of action of pent-4-en-1-ynylbenzene involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, influencing pathways such as:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.

Signal Transduction: It may affect cellular signaling pathways by interacting with specific receptors or proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Pentynylbenzene: Similar structure but lacks the double bond.

4-Pentenylbenzene: Similar structure but lacks the triple bond.

Phenylacetylene: Contains a benzene ring and a terminal alkyne but lacks the extended carbon chain.

Uniqueness

Pent-4-en-1-ynylbenzene is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts, making it a versatile compound in both research and industrial applications.

Activité Biologique

Pent-4-en-1-ynylbenzene is an enyne compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a unique structure featuring both alkyne and alkene functionalities, has been studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

- Chemical Formula : C₁₁H₁₀

- Molecular Weight : 158.20 g/mol

- CAS Number : 5149879

Anticancer Properties

This compound and similar enyne derivatives have shown promising anticancer activity. The mechanism of action is often attributed to their ability to form reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells. For instance, studies on enediyne compounds have demonstrated their capacity to generate diradicals that can abstract hydrogen atoms from DNA, resulting in significant cytotoxic effects .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. This activity is particularly relevant given the structural similarities between enyne compounds and natural anti-inflammatory agents. The inhibition of superoxide anion generation and elastase release has been observed in various assays, suggesting a potential role in mitigating inflammatory responses .

Mechanistic Insights

The biological activity of this compound can be further understood through its interaction with specific biological targets:

- Nuclear Receptors : this compound has been implicated in modulating orphan nuclear receptors such as LRH-1 and SF-1, which are involved in critical physiological processes including metabolism and cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Anticancer Activity :

- Inflammation Inhibition :

Comparative Activity Table

Propriétés

IUPAC Name |

pent-4-en-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUQCDNMEJGDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408806 | |

| Record name | Pent-4-en-1-ynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4289-20-7 | |

| Record name | Pent-4-en-1-ynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.